rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride
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Overview
Description
rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and methyl groups, and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting appropriate amines with diols or haloalcohols under acidic or basic conditions.
Substitution Reactions: The benzyl and methyl groups are introduced through substitution reactions. Benzylation can be performed using benzyl halides in the presence of a base, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base, methyl iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols
Scientific Research Applications
rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride
- (2R,6R)-Hydroxynorketamine hydrochloride
Uniqueness
rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2307779-52-6 |
---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
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